2-Fluorodopamine

Übersicht

Beschreibung

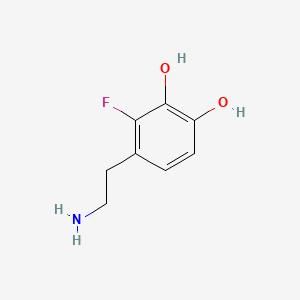

2-Fluorodopamine (2F-dopamine) is a fluorinated analog of dopamine . It has been used in positron emission tomography (PET) imaging of neuropsychiatric diseases, movement disorders, and brain malignancies . More recently, it has shown promising results in the diagnosis of other malignancies such as neuroendocrine tumors, pheochromocytoma, or pancreatic adenocarcinoma .

Synthesis Analysis

The synthesis of 2F-dopamine has been a topic of interest in radiochemistry and radiopharmacy . The no-carrier-added nucleophilic 18 F-fluorination process has gained attention due to the high molar activities obtained, although the radiochemical yield remains low (17–30%) . The complexity of the synthesis makes the production challenging, increasing the chance of failure in routine production .Molecular Structure Analysis

The molecular structure of 2F-dopamine is similar to that of dopamine, with the addition of a fluorine atom . The compound has two different enantiomers with D or L- configuration .Chemical Reactions Analysis

The chemical reactions involved in the formation of 2F-dopamine are complex. Dopamine molecules are polymerized to 5,6-dihydroxyindole-rich pDA in basic conditions, followed by readily oxidizing to indole-5,6-quinone-rich pDA by dropping the pH to strongly acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2F-dopamine are influenced by its nanoscale size . As a consequence of each of these differences, the chemical and physical properties of nanomaterials change compared to their larger-dimension counterparts .Wissenschaftliche Forschungsanwendungen

PET Imaging in Neuroscience

Dopaminergic Systems Assessment : FDOPA is used for evaluating the functional integrity of central dopaminergic systems in vivo with PET. It allows monitoring of changes in dopamine system biochemistry, particularly in conditions like Parkinson's disease and schizophrenia (Melega et al., 1991).

Studying Dopamine Synthesis and Turnover : FDOPA PET studies have indicated an increased capacity for dopamine synthesis in the striatum of patients with schizophrenia, along with elevated turnover of radiolabeled dopamine (Kumakura et al., 2007).

Exploring Levodopa Metabolism : FDOPA is pivotal in exploring the cerebral metabolism of levodopa. Its metabolic processing in the brain is complex but critical in understanding the pathophysiologies of Parkinson's disease and schizophrenia (Kumakura & Cumming, 2009).

Cardiac Applications

Cardiac Sympathetic Innervation Imaging : 6-[18F]fluorodopamine PET scanning is effective in visualizing cardiac sympathetic innervation and function. It provides insights into the sympathetic neurotransmitter norepinephrine's role in the human heart (Goldstein et al., 1993).

Localization of Metastatic Pheochromocytoma : This tracer has shown superiority in localizing metastatic pheochromocytoma compared to other imaging techniques, aiding in determining appropriate therapeutic plans (Ilias et al., 2003).

Miscellaneous Applications

Understanding Levodopa's Function Beyond Dopaminergic Pathways : FDOPA PET imaging demonstrates the uptake of labeled dopamine or its metabolites in many areas of the brain, expanding the understanding of levodopa's extrastriatal functions (Brown et al., 1999).

Visualizing Extracardiac Noradrenergic Denervation : FDOPA scanning can visualize sympathetic innervation in extracardiac organs, providing insights into diseases like Parkinson's disease with orthostatic hypotension and pure autonomic failure (Tipre & Goldstein, 2005).

Wirkmechanismus

In dopaminergic nerve terminals in the brain, 2F-dopamine is decarboxylated by aromatic amino acid decarboxylase (AADC) to fluorodopamine F 18 and stored in presynaptic vesicles . The accumulation of 2F-dopamine in the brain reflects the functional integrity of the presynaptic dopaminergic synthesis and allows us to visualize the conversion of 2F-dopamine into fluorodopamine .

Zukünftige Richtungen

The development of a suitable automated synthetic process of 2F-dopamine with good radiochemical yield and enantioselectivity, according to Good Manufacturing Practices (GMP), is an issue of great interest in radiochemistry and radiopharmacy . Progress in the automation of this complex radiosynthesis is of critical importance for large-scale clinical application and wider use of this radiopharmaceutical .

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)-3-fluorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2/c9-7-5(3-4-10)1-2-6(11)8(7)12/h1-2,11-12H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSPPLWHVUCFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CCN)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00991449 | |

| Record name | 4-(2-Aminoethyl)-3-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71144-37-1 | |

| Record name | 4-(2-Aminoethyl)-3-fluoro-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71144-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorodopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071144371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminoethyl)-3-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

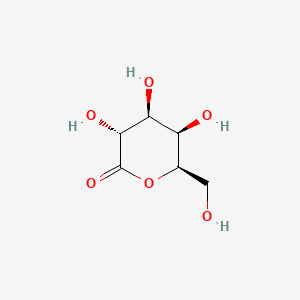

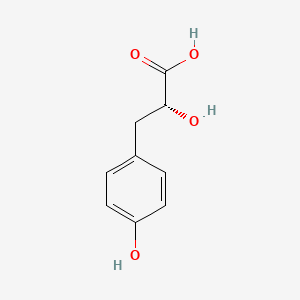

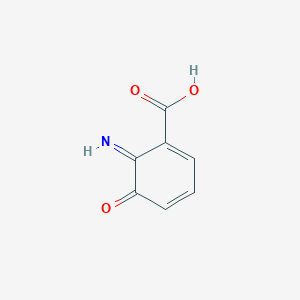

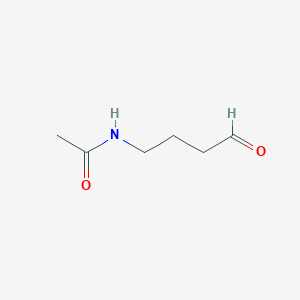

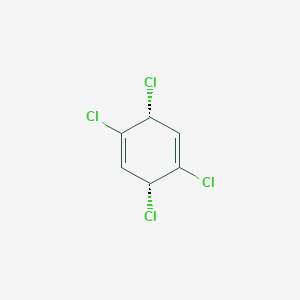

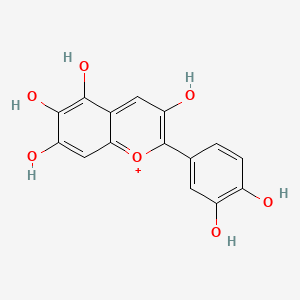

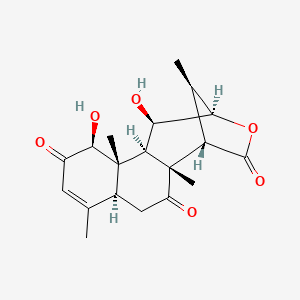

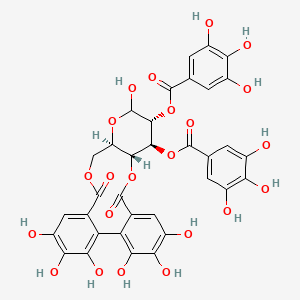

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol](/img/structure/B1215521.png)